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Compound of Interest

Compound Name:

Tert-butyl 3-

(methylamino)azetidine-1-

carboxylate

Cat. No.: B153223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to

introduce conformational rigidity and improve physicochemical properties of drug candidates.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various analogs related to tert-butyl 3-(methylamino)azetidine-1-carboxylate, drawing upon

data from studies on muscarinic M4 receptor positive allosteric modulators (PAMs) and GABA

uptake inhibitors. While direct SAR studies on the titular compound are limited in publicly

available literature, the principles derived from analogous series offer valuable insights for the

design of novel therapeutics.

I. Comparative SAR Data of Azetidine Analogs
The following tables summarize the biological activity of different series of azetidine-containing

compounds, highlighting the impact of substitutions on the azetidine ring and its appended

functionalities.

Table 1: SAR of 3-Aryl Azetidine Analogs as M4 Positive Allosteric Modulators (PAMs)[1]
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Compound R hM4 EC50 (nM) AChMax (%)

10a H 72 65 ± 3

10b Cyclohexyl 178 54 ± 12

10c 2-Thienyl 200 78 ± 7

10k 3-F Well Tolerated -

10l 4-F Well Tolerated -

10m 3-Cl Inactive -

10n 4-Br Inactive -

Data sourced from studies on a 5-amino-thieno[2,3-c]pyridazine core coupled with substituted

azetidines.[1]

Key SAR Insights for M4 PAMs:

The 3-position of the azetidine ring tolerates both aryl and aliphatic substitutions.[1]

An unsubstituted phenyl group at the 3-position (10a) was found to be one of the most potent

analogs in this series.[1]

Small, electron-withdrawing substituents like fluorine at the 3- and 4-positions of the phenyl

ring are well-tolerated.[1]

Larger halogen substituents such as chlorine and bromine result in a complete loss of

activity.[1]

Saturation of the phenyl ring to a cyclohexyl group (10b) leads to a modest decrease in

potency.[1]

Table 2: SAR of Azetidine Analogs as GABA Uptake Inhibitors[2]
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Compound
Position of
Substitution

Lipophilic
Moiety

GAT-1 IC50
(µM)

GAT-3 IC50
(µM)

A 2
4,4-

diphenylbutenyl
2.83 ± 0.67 -

B 2
4,4-bis(3-methyl-

2-thienyl)butenyl
2.01 ± 0.77 -

12d 3

1-{2-[tris(4-

methoxyphenyl)

methoxy]ethyl}

- 15.3 ± 4.5

18b 3

N-alkylated 3-

hydroxy-3-(4-

methoxyphenyl)

26.6 ± 3.3 -

18e 3

N-alkylated 3-

hydroxy-3-(4-

methoxyphenyl)

- 31.0 ± 4.7

Data from a study evaluating conformationally constrained GABA and beta-alanine analogs

based on the azetidine scaffold.[2]

Key SAR Insights for GABA Uptake Inhibitors:

Azetidin-2-ylacetic acid derivatives with bulky lipophilic groups exhibit high potency at the

GAT-1 transporter.[2]

For GAT-3 inhibition, a beta-alanine analog with a large N-alkylated lipophilic residue on the

azetidine-3-carboxylic acid scaffold showed the most promising activity.[2]

3-Hydroxy-3-aryl azetidine derivatives demonstrated moderate affinity for both GAT-1 and

GAT-3.[2]

Bioisosteric replacement of the carboxylic acid with a tetrazole ring led to a loss of potency.

[2]
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II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are

representative protocols for assays commonly used in the evaluation of azetidine analogs.

A. M4 Receptor Positive Allosteric Modulator (PAM) Assay

This assay identifies compounds that enhance the response of the M4 muscarinic receptor to

its endogenous ligand, acetylcholine (ACh).

1. Cell Culture and Reagents:

CHO (Chinese Hamster Ovary) cells stably expressing the human M4 muscarinic receptor
and a G-protein chimeric (Gqi5) to direct the signal through the phospholipase C pathway.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH
7.4.
Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.
Agonist: Acetylcholine (ACh) at a fixed EC20 concentration (the concentration that produces
20% of the maximal response).

2. Assay Procedure:

Cell Plating: Seed the M4-expressing CHO cells into 384-well black-walled, clear-bottom
plates and culture overnight.
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent
calcium indicator in assay buffer for 1 hour at 37°C.
Compound Addition: Add the test compounds (azetidine analogs) at various concentrations
to the wells.
Agonist Stimulation: After a short incubation with the test compounds, add a fixed EC20
concentration of acetylcholine to all wells.
Signal Detection: Measure the intracellular calcium mobilization using a fluorescence plate
reader (e.g., FLIPR or FlexStation).
Data Analysis: The potentiation of the ACh response by the test compound is measured and
EC50 values are determined by plotting the response against the compound concentration.
[1]

B. GABA Uptake Inhibition Assay
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This assay measures the ability of compounds to block the reuptake of GABA into neurons or

cells expressing GABA transporters (GATs).

1. Cell Culture and Reagents:

HEK-293 (Human Embryonic Kidney) cells stably expressing the desired human GABA
transporter subtype (e.g., hGAT-1).
Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, and 10
mM D-glucose.[3]
Radioligand: [³H]-GABA.
Scintillation Cocktail.

2. Assay Procedure:

Cell Plating: Plate the GAT-expressing HEK-293 cells in 96-well plates and allow them to
adhere.[3]
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying
concentrations of the test compounds for 10-20 minutes at room temperature.[3]
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled
GABA to the wells.[3]
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room
temperature.[3]
Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold uptake
buffer.[3]
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity
taken up using a scintillation counter.[3]
Data Analysis: Calculate the percent inhibition of GABA uptake at each compound
concentration and determine the IC50 value.[3]

III. Visualizing Structure-Activity Relationships and
Workflows
General SAR of 3-Substituted Azetidine Analogs
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Caption: General structure-activity relationships for 3-substituted azetidine analogs.

Experimental Workflow for M4 PAM Calcium Mobilization Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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